Pseudococaine hydrochloride

Description

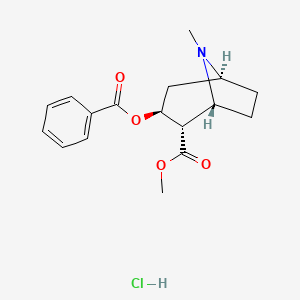

Structure

3D Structure of Parent

Properties

CAS No. |

6363-57-1 |

|---|---|

Molecular Formula |

C17H22ClNO4 |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1 |

InChI Key |

PIQVDUKEQYOJNR-UOIZBMALSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .

Chemical Reactions Analysis

Types of Reactions

Pseudococaine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Chemical Research

Stereochemistry Studies

Pseudococaine is utilized in the study of the stereochemistry and reactivity of cocaine isomers. Researchers have found that the S-pseudococaine isomer exhibits greater stability compared to its R-cocaine counterpart, which is essential for understanding the behavior of these compounds under different conditions .

Reactivity and Mechanism

The compound interacts with neurotransmitter systems by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This mechanism is crucial for investigating the pharmacological effects and potential therapeutic uses of cocaine analogs .

Biological Research

Physiological Effects

In biological studies, pseudococaine serves as a reference compound for examining the physiological effects of cocaine analogs. Its less potent inhibition of neurotransmitter transporters provides a comparative baseline for assessing the impact of various modifications on cocaine's pharmacological profile .

Detection in Natural Sources

Pseudococaine has been identified in coca leaves through advanced extraction methods, including toluene extraction followed by chromatography. This capability allows researchers to quantify pseudococaine levels in natural sources and illicit cocaine products, enhancing our understanding of coca alkaloids .

Medical Applications

Forensic Analysis

In forensic science, this compound plays a vital role as a reference compound for detecting cocaine in biological samples. Its presence can help differentiate between various forms of cocaine during toxicological investigations .

Potential Therapeutic Uses

Emerging studies suggest that pseudococaine may have applications in developing novel pharmaceuticals. Its interaction with neurotransmitter systems could lead to new treatments for conditions related to dopamine dysregulation, such as addiction or depression .

Industrial Applications

Pharmaceutical Development

The compound is being explored for its potential in pharmaceutical development, particularly in creating new medications that leverage its unique chemical properties while minimizing the risks associated with traditional cocaine derivatives .

Chemical Processes

this compound is also being investigated for its utility in chemical processes within industrial settings. Its reactivity can be harnessed to synthesize other valuable compounds or as an intermediate in drug manufacturing .

Case Studies and Research Findings

Mechanism of Action

Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .

Comparison with Similar Compounds

Structural Insights :

- Pseudococaine replaces cocaine’s methyl ester with a propyl ester, enhancing water solubility in neutral solutions .

- Procaine and prilocaine lack the tropane ring, relying on aromatic esters for nerve blockade .

- Dibucaine’s quinoline moiety extends duration of action but increases toxicity risks .

Pharmacological and Clinical Profiles

| Compound | Potency (vs. Cocaine) | Duration of Action | Solubility (mg/mL) | Therapeutic Use |

|---|---|---|---|---|

| Pseudococaine HCl | 0.3× | Moderate | 25 (neutral pH) | Surface anesthesia |

| Cocaine HCl | 1× | Short | 15 (acidic pH) | Ophthalmic, nasal surgery |

| Procaine HCl | 0.1× | Short | 50 | Infiltration anesthesia |

| Prilocaine HCl | 0.5× | Intermediate | 40 | Dental procedures |

| Dibucaine HCl | 2× | Long | 10 | Spinal anesthesia |

Key Findings :

- Pseudococaine’s reduced potency aligns with its diminished dopamine reuptake inhibition, lowering addiction risk compared to cocaine .

- Procaine’s rapid metabolism limits systemic toxicity but necessitates frequent dosing .

- Dibucaine’s high potency and lipid solubility make it effective for prolonged procedures but risky for cardiovascular toxicity .

Research and Development Insights

- Synthesis : Pseudococaine’s production involves Heck coupling or esterification, similar to cinacalcet and procaine derivatives .

- Analytical Methods : HPLC and NMR are standard for purity verification (≥98%) .

- Applications : Primarily used in veterinary and niche surgical settings due to its neutral pH stability .

Biological Activity

Pseudococaine hydrochloride, a diastereomer of cocaine, has garnered attention in pharmacological research due to its unique biological properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and comparative studies with cocaine.

Chemical Structure and Properties

This compound (CHClNO) is characterized by its distinct structural features compared to cocaine. The primary difference lies in the spatial arrangement of the carbomethoxy group at the C-2 position of the tropane ring. In pseudococaine, this group is positioned equatorially, whereas in cocaine, it is axial. This structural variation significantly influences the compound's biological activity.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Cocaine | Axial carbomethoxy group at C-2 | Well-known stimulant with high abuse potential |

| Pseudococaine | Equatorial carbomethoxy group at C-2 | Increased potency in convulsant effects |

| Norcocaine | Lacks the methyl group at N-3 | Different pharmacokinetic profile |

| Allococaine | Different stereochemistry | Varies in potency and effects |

Pseudococaine primarily interacts with the central nervous system (CNS) by inhibiting the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to elevated levels of these neurotransmitters in the synaptic cleft, resulting in altered neuronal activity and potentially enhanced psychoactive effects. Notably, pseudococaine has been observed to produce more potent convulsant effects than cocaine in animal models, indicating a stronger neurotoxic profile .

Comparative Studies

Research comparing pseudococaine and cocaine has provided insights into their differing pharmacological effects. For instance, a study published in Naunyn-Schmiedebergs Archiv für Experimentelle Pathologie und Pharmakologie utilized electroencephalography to assess brain activity in cats treated with both compounds. The findings suggested that specific brain regions are differentially affected by each substance, elucidating their unique mechanisms of action.

In another investigation using radiolabeled analogs, researchers explored the distribution and elimination kinetics of pseudococaine in biological systems. These studies indicated that while both compounds share similar metabolic pathways, pseudococaine exhibits distinct pharmacokinetic properties that could influence its therapeutic potential .

Case Studies

-

Electroencephalographic Study (1964) :

- Objective : To compare brain activity induced by cocaine and pseudococaine.

- Findings : Significant differences were noted in EEG patterns between the two compounds, suggesting varied impacts on neuronal excitability and neurotransmitter dynamics.

- Convulsant Activity Assessment :

Synthesis and Analytical Applications

The synthesis of pseudococaine from cocaine involves several chemical transformations, which can be optimized for high yield and purity. This process not only contributes to understanding the chemical properties of tropane alkaloids but also aids in developing analytical methods for cocaine detection using pseudococaine as a reference standard. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze pseudococaine alongside its analogs, further establishing its relevance in forensic and clinical settings .

Q & A

Q. What are the established methodologies for synthesizing pseudococaine hydrochloride, and how do reaction parameters influence yield?

this compound synthesis typically involves multi-step organic reactions, such as condensation, cyclization, and salt formation. Key parameters include temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of precursors like tropane derivatives and hydrochloric acid . Characterization via NMR (¹H/¹³C) and HPLC ensures structural confirmation and purity ≥95% . For reproducibility, document deviations from literature protocols, such as alternative catalysts or purification techniques .

Q. Which analytical techniques are most reliable for assessing this compound purity in complex matrices?

Reverse-phase HPLC with UV detection (λ = 230–260 nm) is preferred for quantifying this compound in biological samples, using internal standards (e.g., deuterated analogs) to correct matrix effects . Mass spectrometry (LC-MS/MS) enhances specificity for trace analysis, while ion chromatography detects chloride counterion integrity . Validate methods per ICH guidelines, including linearity (R² > 0.995), recovery (90–110%), and LOD/LOQ .

Q. How does this compound stability vary under different storage conditions?

Stability studies should follow accelerated (40°C/75% RH) and long-term (25°C/60% RH) protocols per ICH Q1A. Hydrolytic degradation is pH-dependent, with maximum stability at pH 4–5. Light sensitivity necessitates amber glass vials, while oxidative degradation is mitigated by nitrogen purging . Monitor degradation products via forced degradation studies (e.g., peroxide exposure) .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo pharmacological studies of this compound?

Use randomized, blinded, dose-escalation designs to assess efficacy and toxicity. Control for pharmacokinetic variables (e.g., CYP450 enzyme activity) via strain-specific animal models or genetic knockout studies . Include positive controls (e.g., cocaine hydrochloride) and vehicle controls to isolate compound-specific effects. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size to detect ≥20% effect differences .

Q. How can researchers resolve contradictions in reported neurochemical efficacy data for this compound?

Conduct a meta-analysis to quantify heterogeneity (I² statistic) across studies, adjusting for covariates like dosing regimens or assay sensitivity . Validate conflicting mechanisms (e.g., dopamine vs. serotonin reuptake inhibition) using selective receptor antagonists in ex vivo models . Transparent reporting of raw data and analytical pipelines enables reproducibility .

Q. What systematic review strategies are effective for evaluating this compound’s safety profile across disparate studies?

Follow PRISMA guidelines to screen literature (PubMed/Embase/Cochrane Library) using MeSH terms like "this compound AND (toxicity OR adverse effects)" . Assess bias via ROBINS-I tool for non-randomized studies and GRADE for evidence quality . Stratify outcomes by study type (e.g., preclinical vs. clinical) to identify knowledge gaps .

Methodological Resources

- Synthesis & Characterization : Refer to protocols for analogous hydrochlorides (e.g., thiamine HCl) for reaction optimization .

- Data Analysis : Use Cochrane Handbook for meta-analytic frameworks and RevMan software for forest plots .

- Reporting Standards : Adopt Beilstein Journal guidelines for experimental detail and supplementary data submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.